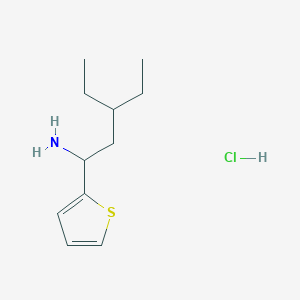
3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride
描述
3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H20ClNS and its molecular weight is 233.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 233.80 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The presence of the thiophene ring and the amine group suggests that it may interact with various biological targets, leading to diverse pharmacological effects.
The compound's structure includes:
- Pentanamine Backbone : Provides a hydrophobic environment conducive to membrane interaction.
- Thiophene Ring : Imparts unique electronic properties and potential interactions with biological macromolecules.
The biological activity of this compound is hypothesized to involve:
- Interaction with Receptors : Preliminary studies suggest possible interactions with serotonin receptors and other neurotransmitter systems, which may modulate mood and behavior.
- Enzymatic Modulation : The thiophene moiety may interact with enzymes, potentially influencing metabolic pathways .
The exact molecular mechanisms remain to be fully elucidated, warranting further investigation.
Biological Activities
Research indicates several potential biological activities for this compound:
Antimicrobial Properties
Preliminary studies have suggested that this compound may exhibit antimicrobial activity. This could be attributed to its ability to penetrate bacterial membranes due to its hydrophobic characteristics.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Such effects may arise from its capacity to inhibit pro-inflammatory cytokines or modulate immune responses.
Research Findings and Case Studies
A review of available literature reveals several key findings regarding the biological activity of this compound:
Comparative Analysis
Comparative studies with structurally similar compounds highlight the unique properties of this compound:
| Compound | Structure | Notable Activity |
|---|---|---|
| 1-(Thiophen-2-yl)butan-1-amine | Shorter alkyl chain | Limited activity |
| 2-(Thiophen-2-yl)ethylamine | Different alkyl substitution | Moderate antimicrobial activity |
The distinct length of the alkyl chain in this compound may enhance its lipophilicity, potentially increasing its bioavailability compared to shorter-chain analogs.
科学研究应用
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis:
3-Ethyl-1-(thiophen-2-yl)pentan-1-amine hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of thiophene moieties into larger frameworks, facilitating the development of novel compounds with tailored properties .
Synthetic Pathways:
The synthesis typically involves reactions between thiophene derivatives and amines. Common methods include:
- Oxidation and Reduction Reactions: Utilizing reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction to modify functional groups.
- Substitution Reactions: Employing halogens or alkylating agents to introduce ethyl and pentan-1-amine groups .
Biological Activities
Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. Preliminary studies suggest it may inhibit pro-inflammatory cytokines, which could make it useful in treating inflammatory diseases .
Pharmacological Insights
Neuropharmacological Effects:
Emerging research highlights the compound's interaction with neurotransmitter systems, particularly those involving monoamines. This suggests potential applications in mood regulation and cognitive enhancement through:
- Monoamine Oxidase Inhibition: This may lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood stabilization .
Therapeutic Potential:
The compound is being explored for its therapeutic effects in conditions such as depression and anxiety disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological studies .
Summary of Findings
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for complex organic compounds; versatile synthetic pathways. |
| Biological Activity | Antimicrobial and anti-inflammatory properties; potential for treating infections and inflammation. |
| Pharmacological Effects | Neuropharmacological effects; potential applications in mood regulation and cognitive enhancement. |
属性
IUPAC Name |
3-ethyl-1-thiophen-2-ylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NS.ClH/c1-3-9(4-2)8-10(12)11-6-5-7-13-11;/h5-7,9-10H,3-4,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMGZRZDMATEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















